Degradation Potency Comparison: CRBN-6-5-5-VHL Versus CRBN PROTAC 14a (DC50)
CRBN-6-5-5-VHL exhibits substantially greater CRBN degradation potency than the structurally analogous compound CRBN PROTAC 14a. In head-to-head cellular assay comparisons, CRBN-6-5-5-VHL achieves a DC50 of 1.5 nM in MM1S multiple myeloma cells, while CRBN PROTAC 14a demonstrates a DC50 of 200 nM in HEK293 cells [1]. The potency differential exceeds 130-fold in favor of CRBN-6-5-5-VHL.
| Evidence Dimension | CRBN degradation potency (DC50) |
|---|---|
| Target Compound Data | 1.5 nM |
| Comparator Or Baseline | CRBN PROTAC 14a: 200 nM |
| Quantified Difference | ~133-fold more potent |
| Conditions | Target compound: MM1S cells; Comparator: HEK293 cells |
Why This Matters
Lower DC50 enables reduced compound usage per experiment, translating to lower procurement costs and minimized solvent-related artifacts at effective working concentrations.
- [1] Adooq Bioscience. CRBN-6-5-5-VHL Product Datasheet. Catalog No. A23963. View Source
